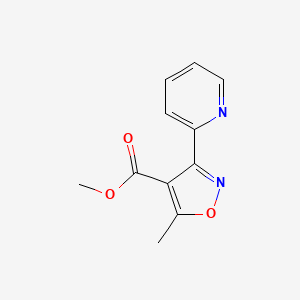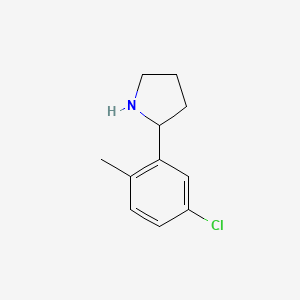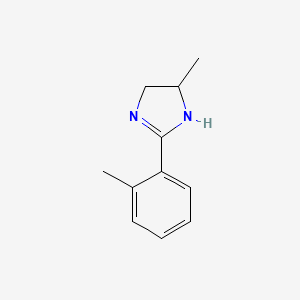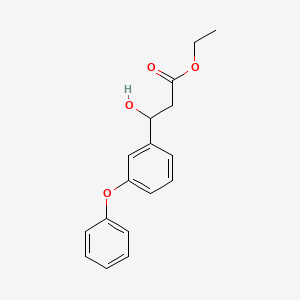
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethoxy group attached to the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of 1,2,3,4-tetrahydronaphthalene. This can be achieved through the reaction of 1,2,3,4-tetrahydronaphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the chloromethoxy group to a methoxy group.
Substitution: The chloromethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Naphthoquinones
Reduction: Methoxy derivatives
Substitution: Amino or thiol-substituted naphthalenes
科学的研究の応用
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
類似化合物との比較
Similar Compounds
6-Methoxynaphthalene: Similar structure but lacks the chlorine atom.
1-Chloronaphthalene: Contains a chlorine atom but lacks the methoxy group.
2-Chloromethoxynaphthalene: Similar structure with the chloromethoxy group at a different position.
Uniqueness
6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the chloromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
6-(chloromethoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13ClO/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 |
InChIキー |
HRAGLWCSFKNYIV-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


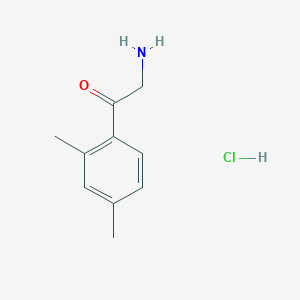
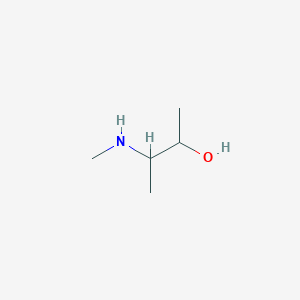
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
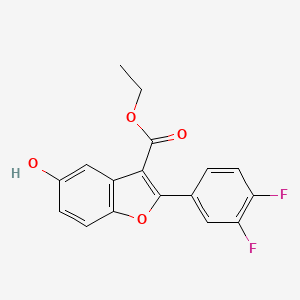
![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)


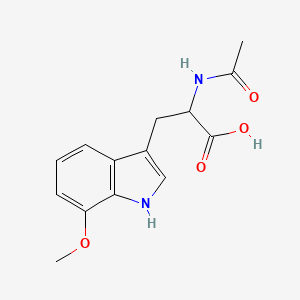
![Methyl (S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B13690349.png)
